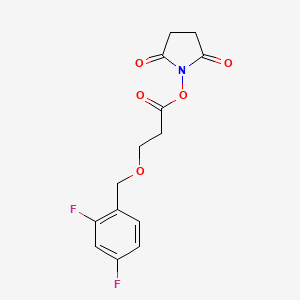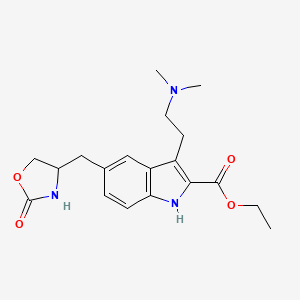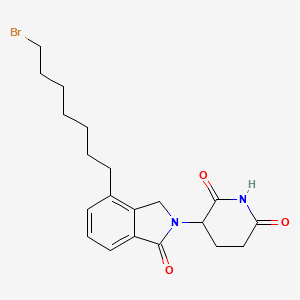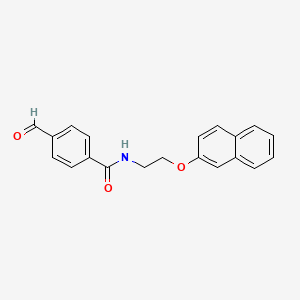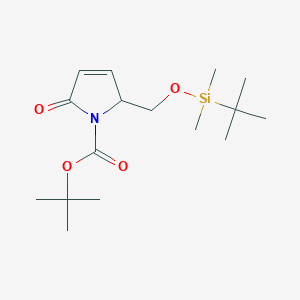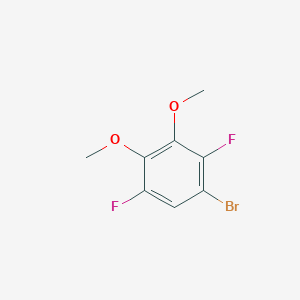
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,5-difluoro-3,4-dimethoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the bromine or fluorine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically under controlled temperature conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Aplicaciones Científicas De Investigación
1-Bromo-2,5-difluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy groups can also influence its solubility and bioavailability .
Comparación Con Compuestos Similares
- 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1-Bromo-2,5-dimethoxybenzene
- 1,2-Dibromo-4,5-dimethoxybenzene
Uniqueness: 1-Bromo-2,5-difluoro-3,4-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of bromine, fluorine, and methoxy groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H7BrF2O2 |
|---|---|
Peso molecular |
253.04 g/mol |
Nombre IUPAC |
1-bromo-2,5-difluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-5(10)3-4(9)6(11)8(7)13-2/h3H,1-2H3 |
Clave InChI |
FJXCQBVBEIMKFT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1F)Br)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


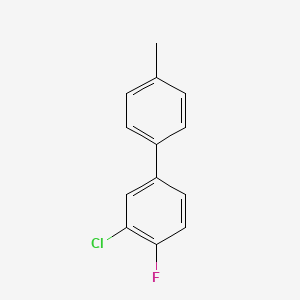
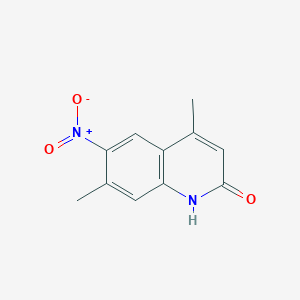
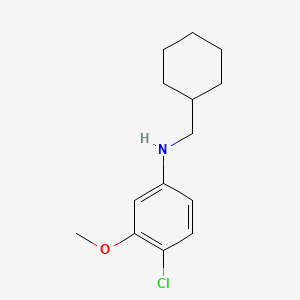
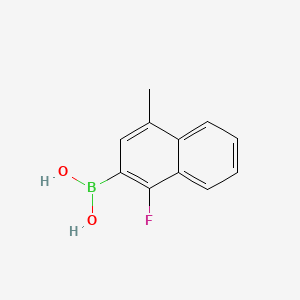
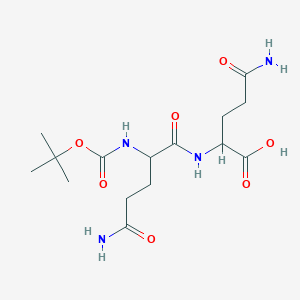
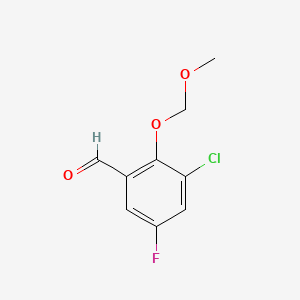
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)

